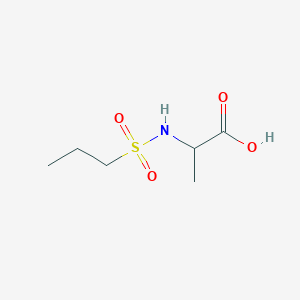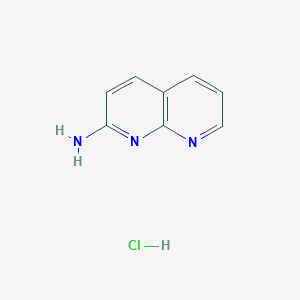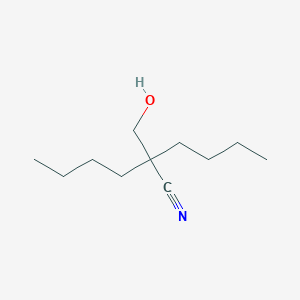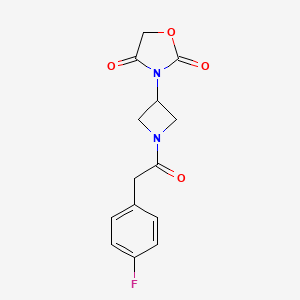
7-(Benzyloxy)-3-(trifluoromethyl)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)-3-(trifluoromethyl)benzofuran is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a benzyloxy group at the 7th position and a trifluoromethyl group at the 3rd position makes this compound unique. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-3-(trifluoromethyl)benzofuran typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxybenzyl alcohol derivatives or the use of palladium-catalyzed cross-coupling reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under conditions that promote radical or nucleophilic substitution.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through etherification reactions, where benzyl alcohol is reacted with the appropriate benzofuran derivative in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts and reagents are selected based on their efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Benzyloxy)-3-(trifluoromethyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride to convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium reagents in dry tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Benzyloxy)-3-(trifluoromethyl)benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery due to its potential pharmacological effects.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 7-(benzyloxy)-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The benzyloxy group can participate in hydrogen bonding or π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein or enzyme, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(Benzyloxy)-3-(trifluoromethyl)coumarin: Similar structure but with a coumarin core instead of benzofuran.
7-(Benzyloxy)-3-(trifluoromethyl)indole: Similar structure but with an indole core instead of benzofuran.
7-(Benzyloxy)-3-(trifluoromethyl)quinoline: Similar structure but with a quinoline core instead of benzofuran.
Uniqueness
7-(Benzyloxy)-3-(trifluoromethyl)benzofuran is unique due to the combination of its benzofuran core, trifluoromethyl group, and benzyloxy group
Eigenschaften
IUPAC Name |
7-phenylmethoxy-3-(trifluoromethyl)-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O2/c17-16(18,19)13-10-21-15-12(13)7-4-8-14(15)20-9-11-5-2-1-3-6-11/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROBUYYZYQGFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2OC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2434323.png)
![3-propyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2434324.png)
![3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine](/img/structure/B2434327.png)
![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine](/img/structure/B2434328.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide oxalate](/img/structure/B2434329.png)



![7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2434338.png)

![1-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2434342.png)
![3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/new.no-structure.jpg)
![2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2434344.png)

